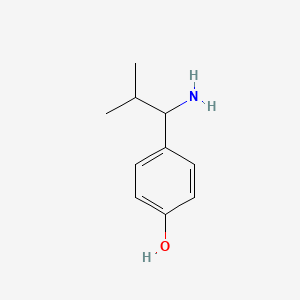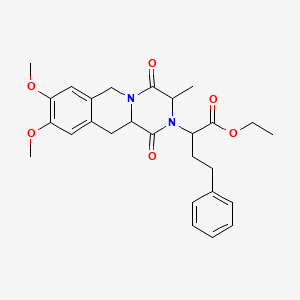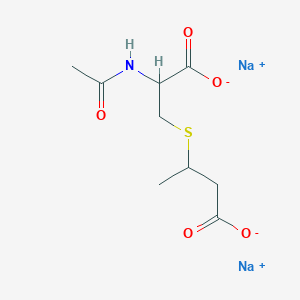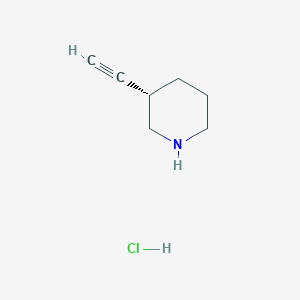
4-(1-Amino-2-methylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenolic ring (phenol) with an attached amino group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-Amino-2-methylpropyl)phenol can be achieved through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. For instance, the reaction of an aryl halide with a nucleophile under specific conditions can yield the desired phenol derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can lead to various substituted phenol derivatives .
Aplicaciones Científicas De Investigación
4-(1-Amino-2-methylpropyl)phenol has several scientific research applications, including:
Neuropharmacology: It has been studied for its ability to inhibit the uptake of amines by the brain, making it relevant in neuropharmacology and neuroscience research.
Allosteric Modulation of Hemoglobin: Compounds structurally related to this compound have shown strong allosteric effects on hemoglobin, which could have implications in blood oxygen transport and related disorders.
Analytical Methods: Its ability to inhibit amine uptake has been explored as an analytical method for amines.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: This compound is structurally similar and shares similar properties and applications.
Phenol, 4-(1-methylpropyl)-: Another related compound with a similar phenolic structure.
Uniqueness
4-(1-Amino-2-methylpropyl)phenol is unique due to its specific combination of a phenolic ring with an amino group and a methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-(1-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3 |
Clave InChI |
YZAPLTBLRYGSEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)


![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)



